molecular formula C29H28N2O7S B2775392 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1926163-05-4

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2775392
CAS No.: 1926163-05-4
M. Wt: 548.61
InChI Key: JXNQHEPNNPDLEP-BXXZMZEQSA-N
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Description

The compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid (CAS: 2648642-22-0) is a synthetic thiazolidine derivative with a molecular formula of C27H25NO6S and a molecular weight of 491.56 g/mol . Key structural features include:

  • A 1,3-thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
  • A 2,4-dimethoxyphenyl substituent at the 2-position, providing electron-donating methoxy groups for enhanced π-π interactions.
  • An Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acetyl group at the 3-position, commonly used in peptide synthesis for temporary amine protection.
  • A carboxylic acid group at the 4-position, enabling conjugation or further functionalization.

This compound is utilized in solid-phase peptide synthesis (SPPS) as a conformationally constrained building block to modulate peptide stability and secondary structure .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQHEPNNPDLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glycine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Peptide Coupling: The protected glycine is then coupled with cysteine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide Fmoc-Gly-Cys.

    Psi(Dmp,H)pro Modification: The Psi(Dmp,H)pro modification is introduced by reacting the dipeptide with a dimethylproline derivative under specific conditions to achieve the desired structural modification.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The cysteine residue in 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid can undergo oxidation to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Piperidine for Fmoc deprotection

Major Products Formed:

    Oxidation: Disulfide-linked peptides

    Reduction: Free thiol-containing peptides

    Substitution: Modified peptides with different functional groups

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex peptides and proteins.
  • Studied for its unique structural properties imparted by the Psi(Dmp,H)pro modification.

Biology:

  • Investigated for its role in protein folding and stability.
  • Used in the study of peptide-protein interactions.

Medicine:

  • Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.
  • Studied for its ability to modulate biological pathways.

Industry:

  • Utilized in the development of novel biomaterials and nanomaterials.
  • Employed in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Psi(Dmp,H)pro modification imparts unique structural properties that influence the peptide’s binding affinity and specificity. The compound can modulate protein-protein interactions, enzyme activity, and cellular signaling pathways, making it a valuable tool in biochemical and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazolidine vs. Piperazine Derivatives
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) :
    • Replaces the thiazolidine ring with a piperazine ring (six-membered, two nitrogen atoms).
    • Molecular formula: C21H22N2O4 (MW: 382.42 g/mol).
    • The piperazine ring increases flexibility and basicity compared to the rigid, sulfur-containing thiazolidine. This impacts solubility and interaction with biological targets (e.g., receptors preferring planar heterocycles).
Thiazolidine vs. Thiazole Derivatives
  • 2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid (CID: 66380227) : Features a thiazole ring (unsaturated, aromatic) instead of thiazolidine. Molecular formula: C21H18N2O4S (MW: 410.44 g/mol).

Substituent Modifications

Aromatic Group Variations
  • (2,4-Difluorophenyl)-Fmoc-amino acetic acid (CAS: 678991-01-0) : Substitutes the 2,4-dimethoxyphenyl group with a 2,4-difluorophenyl moiety.
Linker and Backbone Modifications
  • Rink Amide Linker (CAS: Not specified) : Contains a phenoxyacetic acid linker instead of thiazolidine. Structure: 2-(4-((2,4-dimethoxyphenyl)(Fmoc-amino)methyl)phenoxy)acetic acid. The phenoxy group introduces steric bulk and a flexible ether linkage, which may reduce conformational control compared to the rigid thiazolidine core .

Functional Group Additions

Sulfone-Containing Derivatives
  • 2-[4-(Fmoc)-1,1-dioxo-thiomorpholin-2-yl]acetic acid (CAS: 2137761-07-8) : Incorporates a sulfone group (1,1-dioxo-thiomorpholine) into the heterocycle. Molecular formula: C21H21NO6S (MW: 415.47 g/mol). The sulfone increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems but possibly reducing membrane permeability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2648642-22-0 C27H25NO6S 491.56 Thiazolidine, 2,4-dimethoxyphenyl, Fmoc
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C21H22N2O4 382.42 Piperazine, no aromatic substituent
2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid 66380227 C21H18N2O4S 410.44 Thiazole, ethyl-Fmoc side chain
(2,4-Difluorophenyl)-Fmoc-amino acetic acid 678991-01-0 C23H18F2NO4 ~424.39 Difluorophenyl, no heterocycle
2-[4-(Fmoc)-1,1-dioxo-thiomorpholin-2-yl]acetic acid 2137761-07-8 C21H21NO6S 415.47 Thiomorpholine sulfone, Fmoc

Key Research Findings

  • Conformational Control: The thiazolidine core in the target compound imposes rigidity, critical for stabilizing β-turn structures in peptides, whereas piperazine or phenoxy linkers offer flexibility .
  • Bioactivity : Thiazole derivatives (e.g., CID 66380227) exhibit enhanced antimicrobial activity due to aromatic stabilization, but thiazolidines are preferred in peptide therapeutics for their protease resistance .
  • Solubility: Sulfone-containing analogs (CAS 2137761-07-8) show improved aqueous solubility (~2.5 mg/mL) compared to the target compound (~1.2 mg/mL), making them suitable for intravenous formulations .
  • Synthetic Utility : The 2,4-dimethoxyphenyl group in the target compound improves resin compatibility in SPPS compared to fluorinated analogs, which may require specialized coupling conditions .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin and is implicated in various skin disorders and conditions such as hyperpigmentation and melanoma. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting tyrosinase, and potential therapeutic applications.

  • Molecular Formula : C28H28N2O7
  • Molar Mass : 504.53 g/mol
  • CAS Number : 848861-65-4
  • Storage Conditions : Sealed in dry conditions at 2-8°C.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tyrosinase activity. In a study evaluating various thiazolidine derivatives, it was found that the specific compound exhibited significant inhibitory effects on the l-DOPA oxidase activity of mushroom tyrosinase. The compound demonstrated a competitive inhibition profile with an inhibition rate of 66.47% at a concentration of 20 μM .

Efficacy in Tyrosinase Inhibition

The study highlighted the compound's ability to effectively reduce melanin levels in B16 melanoma cells treated with alpha-melanocyte-stimulating hormone (α-MSH). The results indicated that the compound could suppress melanin production by targeting tyrosinase activity directly .

Table 1: Inhibition Rates of Tyrosinase by Various Compounds

CompoundInhibition Rate (%) at 20 μM
2g (Target Compound)66.47%
Other DerivativesVaries (lower than 66.47%)

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A detailed investigation into the inhibition kinetics showed that the compound binds effectively to the active site of tyrosinase, thereby preventing substrate access. Molecular docking studies supported these findings by predicting high binding affinity between the compound and tyrosinase .
  • Cell Culture Studies :
    • In vitro studies using B16 cells demonstrated that treatment with the compound resulted in a significant decrease in melanin production compared to untreated controls. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
  • Comparative Analysis :
    • When compared to other thiazolidine derivatives, this compound consistently showed superior inhibitory activity against tyrosinase. This positions it as a promising candidate for further development in therapeutic applications targeting skin pigmentation disorders .

Potential Applications

Given its potent inhibitory effects on tyrosinase, this compound holds promise for:

  • Cosmetic Applications : Formulations aimed at treating hyperpigmentation and skin lightening.
  • Pharmaceutical Development : As a lead compound for developing treatments for melanoma and other skin-related conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid?

The synthesis typically involves stepwise coupling of Fmoc-protected amino acid derivatives with thiazolidine precursors. Key steps include:

  • Thiazolidine ring formation : Cyclization of cysteine derivatives with aldehydes under acidic conditions.
  • Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) .
  • Purification : Use of reverse-phase HPLC or flash chromatography to isolate the final compound (>95% purity) .

Q. How can researchers ensure the purity and stability of this compound during peptide synthesis?

  • Purity : Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation .
  • Stability : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture .

Q. What are the primary research applications of this compound in academic settings?

  • Solid-phase peptide synthesis (SPPS) : Acts as a conformationally constrained amino acid derivative to prevent aggregation during peptide chain elongation .
  • Protein engineering : Facilitates the incorporation of non-natural amino acids into bioactive peptides for studying protein folding .

Advanced Research Questions

Q. How does the 2,4-dimethoxyphenyl substituent influence conformational studies of peptides incorporating this compound?

The bulky 2,4-dimethoxyphenyl group restricts backbone flexibility, promoting β-turn or helical conformations. Researchers use:

  • Circular dichroism (CD) : To monitor secondary structure formation.
  • X-ray crystallography : To resolve spatial arrangements in model peptides (e.g., amyloid-β fragments) . Table 1 : Conformational effects of substituents in related compounds
SubstituentConformationApplication
2,4-Dimethoxyphenylβ-turn stabilizationAnti-aggregation studies
4-FluorophenylHelix inductionMembrane protein engineering

Q. What methodological strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Replace the dimethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) substituents.
  • Biological assays : Measure binding affinity (e.g., SPR or ITC) to targets like proteases or GPCRs .
  • Computational modeling : DFT calculations to correlate substituent electronic effects with bioactivity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Cross-validation : Use tandem MS (MS/MS) to confirm fragmentation patterns and 2D NMR (HSQC, COSY) to assign ambiguous proton signals .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify overlapping peaks in complex spectra .

Q. What advanced techniques optimize the compound’s stability under physiological conditions for in vivo studies?

  • Prodrug modification : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance bioavailability .
  • Microencapsulation : Use liposomal formulations to protect against enzymatic degradation in serum .

Methodological Considerations for Experimental Design

Q. How should researchers handle batch-to-batch variability in synthetic yields?

  • Process optimization : Screen coupling reagents (e.g., HATU vs. PyBOP) and solvents (e.g., DMF vs. NMP) to improve reproducibility .
  • Quality control : Implement in-line FTIR monitoring to track reaction progress and intermediate stability .

Q. What role does this compound play in studying peptide-membrane interactions?

Its hydrophobic Fmoc group and thiazolidine ring enhance membrane permeability. Techniques include:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Fluorescence anisotropy : Assess peptide insertion depth into micelles or vesicles .

Q. How can researchers troubleshoot low coupling efficiency during SPPS using this compound?

  • Activation time : Extend pre-activation of the carboxyl group (e.g., 30 min with HOBt/DIC).
  • Solvent choice : Use DCM:DMF (1:1) to improve solubility of hydrophobic intermediates .

Safety and Compliance

  • Hazard classification : Acute toxicity (Category 4) via oral/dermal/inhalation routes; use fume hoods and PPE .
  • Waste disposal : Neutralize with dilute acetic acid before incineration .

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